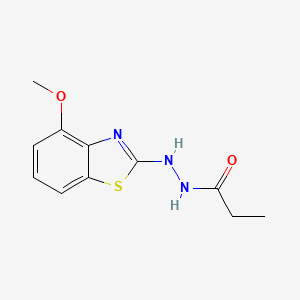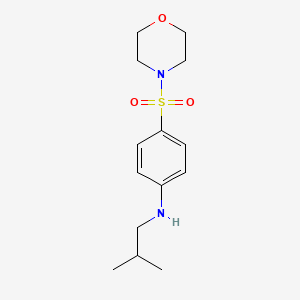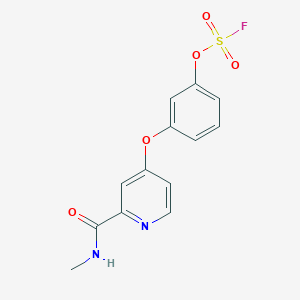
N'-(4-metoxi-1,3-benzotiazol-2-il)propanohidrazida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound is part of the benzothiazole family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Aplicaciones Científicas De Investigación
N’-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide has been explored for various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Research has shown its potential in anti-inflammatory and anticancer therapies.
Industry: It is used in the development of dyes and pigments due to its stable chemical structure.
Mecanismo De Acción
Target of Action
The primary target of N’-(4-methoxy-1,3-benzothiazol-2-yl)propanehydrazide is Mycobacterium tuberculosis . This compound has shown significant inhibitory activity against this bacterium, making it a potential candidate for anti-tubercular therapy .
Mode of Action
The compound interacts with its target by inhibiting the growth of Mycobacterium tuberculosis .
Biochemical Pathways
Given its anti-tubercular activity, it is likely that it interferes with pathways essential for the survival and replication of mycobacterium tuberculosis .
Result of Action
The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . This suggests that N’-(4-methoxy-1,3-benzothiazol-2-yl)propanehydrazide could be effective in the treatment of tuberculosis .
Métodos De Preparación
The synthesis of N’-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide typically involves the coupling of substituted 2-amino benzothiazoles with various acids or acid derivatives. One common method includes the reaction of 2-amino-4-methoxybenzothiazole with propionyl chloride in the presence of a base to form the corresponding propionohydrazide . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Análisis De Reacciones Químicas
N’-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like halogens or alkylating agents.
Comparación Con Compuestos Similares
N’-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds also exhibit anti-inflammatory properties but differ in their chemical structure and specific biological activities.
N-(4-methoxybenzyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea: This compound has shown antihyperalgesic effects and potential anticancer properties.
The uniqueness of N’-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Propiedades
IUPAC Name |
N'-(4-methoxy-1,3-benzothiazol-2-yl)propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-3-9(15)13-14-11-12-10-7(16-2)5-4-6-8(10)17-11/h4-6H,3H2,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXPGGLJCVREFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC1=NC2=C(C=CC=C2S1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(4-fluorophenyl)methyl]-2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B2380741.png)

![3-amino-N-(5-chloro-2-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2380743.png)
![Ethyl 2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2380744.png)

![7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2380747.png)






![13-(3,4,5-Trimethoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione](/img/structure/B2380757.png)
![2-Cyano-N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]acetamide](/img/structure/B2380763.png)
